molecular formula C13H15NO2 B14703067 Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate CAS No. 22629-06-7

Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate

Cat. No.: B14703067
CAS No.: 22629-06-7
M. Wt: 217.26 g/mol
InChI Key: QDKKMCUNXYYFMC-UHFFFAOYSA-N
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Description

Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties. It is a derivative of cyanoacrylate, which is widely used in adhesives due to its rapid polymerization in the presence of moisture. The bicyclo(2.2.1)hept-5-en-2-yl group adds rigidity and stability to the molecule, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with a bicyclo(2.2.1)hept-5-en-2-yl derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide and a solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of high-purity starting materials and controlled reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical properties.

    Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue engineering.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and adhesive properties.

    Industry: Utilized in the production of high-performance adhesives and sealants for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate involves the rapid polymerization of the cyanoacrylate group in the presence of moisture. The polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain. The bicyclo(2.2.1)hept-5-en-2-yl group provides rigidity and stability to the polymer, enhancing its mechanical properties.

Comparison with Similar Compounds

Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:

    Methyl cyanoacrylate: Known for its rapid bonding and strong adhesive properties but lacks the rigidity provided by the bicyclo(2.2.1)hept-5-en-2-yl group.

    Butyl cyanoacrylate: Offers flexibility and is used in medical adhesives, but does not provide the same level of mechanical strength.

    Octyl cyanoacrylate: Provides a balance between flexibility and strength, commonly used in medical and industrial applications.

The uniqueness of this compound lies in its combination of rapid polymerization, strong adhesive properties, and enhanced mechanical strength due to the bicyclo(2.2.1)hept-5-en-2-yl group.

Properties

CAS No.

22629-06-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)12(8-14)7-11-6-9-3-4-10(11)5-9/h3-4,7,9-11H,2,5-6H2,1H3

InChI Key

QDKKMCUNXYYFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1CC2CC1C=C2)C#N

Origin of Product

United States

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